molecular formula C10H10N4O2S B8669710 6-Amino-5-[(2-aminophenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione CAS No. 89721-62-0

6-Amino-5-[(2-aminophenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione

Cat. No. B8669710
Key on ui cas rn: 89721-62-0
M. Wt: 250.28 g/mol
InChI Key: QMDIAXSCEMQMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04594419

Procedure details

10.3 g of 6-amino-5-bromo-2,4(1H,3H)-pyrimidinedione, 7.0 g of potassium carbonate and 9.0 g of 2-aminothiophenol in 150 ml of ethylene glycol are heated at 170° C. under a nitrogen atmosphere for 4 hours. After filtration, the reaction mixture is poured onto 400 ml of water and decanted from the oily residue. After acidification with acetic acid, 4 g of 6-amino-5-(2-amino-phenylthio)-2,4(1H,3H)-pyrimidinedione are obtained, and are purified by recrystallization from ethanol/water.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[C:3]=1Br.C(=O)([O-])[O-].[K+].[K+].[NH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[SH:24]>C(O)CO>[NH2:1][C:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[C:3]=1[S:24][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[NH2:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
NC1=C(C(NC(N1)=O)=O)Br
Name
Quantity
7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
150 mL
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
ADDITION
Type
ADDITION
Details
the reaction mixture is poured onto 400 ml of water
CUSTOM
Type
CUSTOM
Details
decanted from the oily residue

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(NC(N1)=O)=O)SC1=C(C=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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